molecular formula C13H14ClN5O6 B15196155 Uridine, 5-chloro-2',3'-dideoxy-3'-(2-methyl-4-nitro-1H-imidazol-1-yl)- CAS No. 132149-53-2

Uridine, 5-chloro-2',3'-dideoxy-3'-(2-methyl-4-nitro-1H-imidazol-1-yl)-

Cat. No.: B15196155
CAS No.: 132149-53-2
M. Wt: 371.73 g/mol
InChI Key: SVZJGTXQXLFMNW-IQJOONFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine, 5-chloro-2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- is a synthetic nucleoside analog It is structurally characterized by the presence of a uridine base modified with a 5-chloro group and a 2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 5-chloro-2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- typically involves the following steps:

    Starting Material: The synthesis begins with uridine, which undergoes selective chlorination at the 5-position.

    Deoxygenation: The 2’ and 3’ hydroxyl groups are removed through a deoxygenation reaction, often using reagents like triphenylphosphine and diisopropyl azodicarboxylate.

    Imidazole Substitution: The final step involves the substitution of the 3’ position with a 2-methyl-4-nitro-1H-imidazol-1-yl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group on the imidazole ring, converting it to an amino group.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like thiols, amines, or alkoxides under basic conditions.

Major Products:

    Oxidized Derivatives: Products with oxidized imidazole rings.

    Reduced Derivatives: Products with amino groups replacing the nitro group.

    Substituted Derivatives: Various nucleophilic substitution products at the 5-position.

Scientific Research Applications

Uridine, 5-chloro-2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its effects on cellular processes, particularly in the context of nucleic acid metabolism.

    Medicine: Investigated for its potential antiviral and anticancer properties. It can inhibit viral replication and induce apoptosis in cancer cells.

    Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Uridine, 5-chloro-2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- involves its incorporation into nucleic acids, leading to chain termination during DNA or RNA synthesis. This disrupts the replication of viruses and the proliferation of cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.

Comparison with Similar Compounds

    5-Fluoro-2’,3’-dideoxyuridine: Another nucleoside analog with antiviral properties.

    2’,3’-Dideoxycytidine: Known for its use in antiviral therapy, particularly against HIV.

    5-Iodo-2’,3’-dideoxyuridine: Used in research for its antiviral and anticancer activities.

Uniqueness: Uridine, 5-chloro-2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- is unique due to its specific structural modifications, which confer distinct biological activities. The presence of the 2-methyl-4-nitro-1H-imidazol-1-yl group enhances its ability to interact with molecular targets, making it a valuable compound in therapeutic research.

Properties

CAS No.

132149-53-2

Molecular Formula

C13H14ClN5O6

Molecular Weight

371.73 g/mol

IUPAC Name

5-chloro-1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(2-methyl-4-nitroimidazol-1-yl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C13H14ClN5O6/c1-6-15-10(19(23)24)4-17(6)8-2-11(25-9(8)5-20)18-3-7(14)12(21)16-13(18)22/h3-4,8-9,11,20H,2,5H2,1H3,(H,16,21,22)/t8-,9+,11+/m0/s1

InChI Key

SVZJGTXQXLFMNW-IQJOONFLSA-N

Isomeric SMILES

CC1=NC(=CN1[C@H]2C[C@@H](O[C@@H]2CO)N3C=C(C(=O)NC3=O)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=NC(=CN1C2CC(OC2CO)N3C=C(C(=O)NC3=O)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.